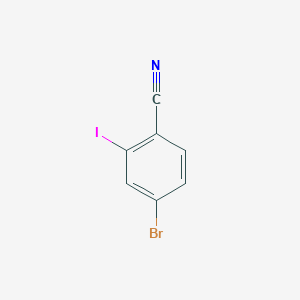

4-Bromo-2-iodobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUCVXUNVYKWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-iodobenzonitrile: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of 4-Bromo-2-iodobenzonitrile in Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a dihalogenated aromatic nitrile, has emerged as a highly versatile and valuable intermediate for researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring a bromine and an iodine atom at positions that offer differential reactivity, coupled with the synthetically malleable nitrile group, provides a powerful platform for the synthesis of a diverse array of novel compounds.

This technical guide offers an in-depth exploration of this compound, from its fundamental properties to its application in cutting-edge research. We will delve into its physicochemical characteristics, synthetic utility, and provide field-proven insights into its application in key cross-coupling reactions that are the bedrock of modern pharmaceutical and materials science discovery.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. This compound is a solid at room temperature with the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 944276-67-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃BrIN | [1] |

| Molecular Weight | 307.91 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 128-129 °C | |

| Boiling Point | 323.8 ± 32.0 °C (Predicted) | |

| Density | 2.31 ± 0.1 g/cm³ (Predicted) | |

| SMILES | N#CC1=CC=C(Br)C=C1I | [1] |

| InChIKey | AAUCVXUNVYKWPB-UHFFFAOYSA-N | [1] |

Synthetic Utility and Strategic Advantages

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium catalysts than the carbon-bromine bond. This disparity allows for selective, sequential cross-coupling reactions, a highly sought-after feature in multi-step syntheses. This strategic handle enables chemists to introduce different functionalities at the 2- and 4-positions of the benzonitrile ring in a controlled manner.

The nitrile group further enhances the synthetic value of this molecule. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, providing a gateway to a wide range of functional group transformations and the construction of heterocyclic systems.[6]

This trifecta of reactive sites makes this compound a cornerstone intermediate in the synthesis of:

-

Pharmaceuticals: Particularly in the development of kinase inhibitors for oncology and novel agents targeting the central nervous system (CNS).[7][8][9][10][11] The core structure is a key pharmacophore in a variety of biologically active molecules.

-

Organic Electronics: As a precursor for advanced materials used in Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays.[12] The ability to construct complex conjugated systems through cross-coupling reactions is essential for the development of new photo- and electro-active materials.[13]

Key Applications in Cross-Coupling Reactions: Protocols and Mechanistic Insights

Suzuki-Miyaura Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following is a representative protocol for the coupling of an aryl halide with a boronic acid, which can be adapted for this compound.[14][15][16]

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Arylboronic acid (1.2 mmol, 1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

-

Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The selective reaction at the iodine position is expected under these conditions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.

Sonogashira Coupling: A Detailed Workflow

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[17][18][19][20] The higher reactivity of the C-I bond in this compound allows for selective coupling with a terminal alkyne at the 2-position.

Experimental Workflow Diagram:

A typical workflow for a Sonogashira coupling reaction.

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Terminal alkyne (1.2 mmol, 1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Base/Solvent (e.g., Triethylamine (Et₃N) or a mixture of THF and an amine base)

-

Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Inert Atmosphere: Seal the flask and create an inert atmosphere as described for the Suzuki coupling.

-

Solvent and Reagent Addition: Add the amine base/solvent, followed by the dropwise addition of the terminal alkyne.

-

Reaction: Stir the reaction at room temperature. Gentle heating may be required for less reactive substrates.

-

Monitoring and Work-up: Follow the same monitoring and work-up procedures as for the Suzuki-Miyaura coupling.

-

Purification: Purify the resulting aryl alkyne by column chromatography.

Trustworthiness of the Protocol:

These protocols are based on well-established and widely published methodologies for Suzuki-Miyaura and Sonogashira reactions. The principles of catalyst selection, the necessity of an inert atmosphere, and the role of the base are all grounded in fundamental organometallic chemistry. The differential reactivity of the C-I versus C-Br bond is a predictable and reliable phenomenon that allows for the selective nature of these reactions with dihalogenated substrates.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Toxicity: Assumed to be harmful if swallowed or in contact with skin.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of strategic molecular design. Its unique combination of reactive sites provides a versatile and powerful tool for the synthesis of complex and high-value molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is key to unlocking its full potential. This guide has provided a comprehensive overview of this important building block, offering both the foundational knowledge and the practical insights necessary for its successful application in the laboratory. As the quest for novel therapeutics and advanced materials continues, the role of versatile intermediates like this compound will only grow in significance.

References

- 1. This compound | C7H3BrIN | CID 91882193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 944276-67-9 [chemicalbook.com]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound | 944276-67-9 | UMB27667 [biosynth.com]

- 5. 944276-67-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. CNS Drug Development, Lessons Learned, Part 4: The Role of Brain Circuitry and Genes-Tasimelteon as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Drug Discovery in Central Nervous System Disorders: An Overview | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Advances in CNS drug development - Research Outreach [researchoutreach.org]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. aksci.com [aksci.com]

- 23. fishersci.com [fishersci.com]

- 24. cdhfinechemical.com [cdhfinechemical.com]

4-Bromo-2-iodobenzonitrile molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2-iodobenzonitrile: A Keystone Intermediate in Modern Synthesis

Executive Summary

This compound is a strategically-functionalized aromatic compound that has emerged as a highly valuable building block for researchers in medicinal chemistry, drug development, and materials science. Its unique trifunctional nature, featuring a nitrile group alongside differentially reactive bromo and iodo substituents, permits a wide range of selective chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic pathway, its distinct chemical reactivity, and its applications as a pivotal intermediate in the construction of complex molecular architectures.

Introduction: The Strategic Value of Polysubstituted Intermediates

In the quest for novel therapeutics and advanced materials, the efficiency of a synthetic route is paramount. Success often hinges on the availability of versatile chemical building blocks that allow for the controlled and sequential introduction of molecular complexity. This compound serves as a prime example of such an intermediate. The presence of three distinct functional groups—a nitrile, a bromine atom, and an iodine atom—on a central benzene ring provides chemists with a powerful toolkit. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in metal-catalyzed cross-coupling reactions, is the cornerstone of its utility, enabling site-selective functionalization that is crucial for building sophisticated molecular frameworks.[1][2] This guide aims to serve as a technical resource for scientists leveraging this compound in their research endeavors.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical identity is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 944276-67-9 | A2B Chem, Matrix Scientific[4][5] |

| Molecular Formula | C₇H₃BrIN | PubChem, Biosynth[3][6] |

| Molecular Weight | 307.91 g/mol | PubChem, A2B Chem[3][4] |

| Appearance | Off-white to yellow solid | ChemicalBook[7] |

| Melting Point | 128-129 °C | ChemicalBook[7] |

| Boiling Point | 323.8 ± 32.0 °C (Predicted) | ChemicalBook[7] |

| Density | 2.31 ± 0.1 g/cm³ (Predicted) | ChemicalBook[7] |

| SMILES | C1=CC(=C(C=C1Br)I)C#N | PubChem, Biosynth[3][6] |

| Storage Conditions | 2-8°C, protect from light | ChemicalBook[7] |

Synthesis and Purification Pathway

While specific proprietary syntheses may vary, a common and logical approach to preparing this compound involves a Sandmeyer-type reaction, a cornerstone transformation in aromatic chemistry. This method is effective for converting an aryl amine into a diverse range of functional groups, including halogens. A plausible synthetic route would begin with the commercially available 2-Amino-4-bromobenzonitrile.

The workflow involves two primary stages:

-

Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.

-

Iodide Displacement (Sandmeyer Reaction): The diazonium salt solution is then introduced to a solution containing an iodide salt, such as potassium iodide or copper(I) iodide, which displaces the diazonium group to install the iodine atom onto the aromatic ring.

Caption: Proposed synthetic workflow for this compound via a Sandmeyer reaction.

Representative Purification Protocol

Following the reaction, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the final, high-purity compound.[8]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for verifying the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum would display signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, three distinct signals corresponding to the aromatic protons would be expected, with coupling constants indicating their ortho, meta, and para relationships.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals: six for the aromatic carbons (two of which are directly attached to the halogens and one to the nitrile group) and one for the nitrile carbon itself (typically δ 115-120 ppm).[9][10]

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band in the range of 2220-2240 cm⁻¹ is a key diagnostic feature, confirming the presence of the nitrile (C≡N) stretching vibration.[10]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. A characteristic isotopic pattern would be observed due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic).[11]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its C-I and C-Br bonds, which allows for programmed, sequential cross-coupling reactions.

Principle of Site-Selectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength and reactivity follow the general trend: C-I > C-Br > C-Cl .[1][2] This reactivity hierarchy is the key to selectivity. By carefully controlling reaction conditions (catalyst, temperature, and reaction time), one can selectively functionalize the more reactive C-I bond while leaving the C-Br bond intact for a subsequent, different coupling reaction.

Caption: Site-selective functionalization pathways for this compound.

Representative Experimental Protocol: Selective Suzuki Coupling

This protocol describes a general method for the selective coupling at the C-I position.

-

Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the reaction mixture with stirring at a controlled temperature (e.g., 80-90 °C) and monitor its progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated.

-

Purification: The crude material is purified via column chromatography to isolate the 4-bromo-2-substituted benzonitrile product.

Applications in Drug Discovery and Materials Science

The ability to build complex molecules in a controlled manner makes this compound a valuable precursor in several high-tech fields.

-

Pharmaceutical Synthesis: This intermediate is used in the synthesis of biologically active compounds. The benzonitrile moiety is present in numerous approved drugs, and the ability to introduce two different substituents via cross-coupling enables the rapid generation of diverse compound libraries for screening. It is particularly useful for developing kinase inhibitors and agents targeting the central nervous system (CNS).[12][13][14]

-

Materials Science: In the field of organic electronics, highly conjugated molecules are required for applications such as Organic Light-Emitting Diodes (OLEDs). Sequential cross-coupling reactions using this building block allow for the precise construction of complex conjugated systems essential for developing new OLED materials with improved efficiency and longevity.[12][13]

-

Agrochemicals: The strategic placement of different functional groups is key to developing new herbicides, pesticides, and fungicides with enhanced bioactivity and selectivity.[1][2]

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety precautions should be followed:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.[15]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its trifunctional nature, governed by the principle of differential halogen reactivity, provides an elegant and efficient platform for sequential synthesis. For researchers and scientists in drug discovery and materials science, mastering the reactivity of this intermediate opens the door to creating novel and complex molecules that can address significant challenges in medicine and technology.

References

-

This compound | C7H3BrIN | CID 91882193 , PubChem, National Center for Biotechnology Information. [Link]

-

4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications , NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility , WorldOfChemicals. [Link]

-

Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7) , Cheméo. [Link]

-

Electronic Supplementary Information , The Royal Society of Chemistry. [Link]

-

4-Iodobenzonitrile , SpectraBase. [Link]

-

4-Bromo-benzonitrile , SpectraBase. [Link]

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis , WorldOfChemicals. [Link]

-

Benzonitrile, 4-bromo- , NIST WebBook, National Institute of Standards and Technology. [Link]

-

The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications , WorldOfChemicals. [Link]

-

Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis , WorldOfChemicals. [Link]

-

Preparation of 4-bromobenzonitrile , PrepChem.com. [Link]

-

Benzonitrile, 4-bromo- Mass Spectrum , NIST WebBook, National Institute of Standards and Technology. [Link]

-

4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 , PubChem, National Center for Biotechnology Information. [Link]

-

Organic Syntheses Procedure , Organic Syntheses. [Link]

-

Iodoarenes synthesis by iodination or substitution , Organic Chemistry Portal. [Link]

-

A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE , Revue Roumaine de Chimie. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3BrIN | CID 91882193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. 944276-67-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound | 944276-67-9 | UMB27667 [biosynth.com]

- 7. This compound CAS#: 944276-67-9 [m.chemicalbook.com]

- 8. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound | 944276-67-9 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Bromo-2-iodobenzonitrile

This guide provides a comprehensive technical overview for the synthesis and purification of 4-Bromo-2-iodobenzonitrile, a valuable substituted benzonitrile intermediate in the development of pharmaceuticals and other complex organic molecules. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale for key experimental decisions.

Introduction

This compound is a dihalogenated aromatic compound featuring a nitrile functional group. This specific arrangement of substituents makes it a versatile building block in organic synthesis. The differential reactivity of the bromo and iodo groups, coupled with the synthetic utility of the nitrile moiety, allows for a range of selective transformations, including cross-coupling reactions and nucleophilic aromatic substitutions. This guide will focus on a robust and widely applicable synthetic route—the Sandmeyer reaction—followed by a detailed discussion of effective purification and characterization techniques.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate.[1] For the synthesis of this compound, the logical precursor is 2-amino-4-bromobenzonitrile. The synthesis proceeds in two main stages: diazotization of the amine followed by displacement of the diazonium group with iodide.

Mechanistic Rationale

The Sandmeyer reaction is initiated by the diazotization of a primary aromatic amine. In an acidic medium, nitrous acid (generated in situ from sodium nitrite) reacts with the amine to form a diazonium salt. This intermediate is typically unstable and is used immediately in the subsequent step. The displacement of the diazonium group with a nucleophile, in this case, iodide, can proceed without the need for a copper catalyst, which is often required for other Sandmeyer reactions (e.g., chlorination, bromination).[1] The driving force for this displacement is the excellent leaving group ability of molecular nitrogen (N₂).

Experimental Workflow: Synthesis

The overall workflow for the synthesis of this compound is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

2-Amino-4-bromobenzonitrile

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-bromobenzonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate may form.

-

Allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products from side reactions, and residual reagents. Therefore, a thorough purification is essential to obtain the desired compound with high purity. The two most common and effective methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures.[2] The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. For a molecule like this compound, which has both polar (nitrile) and non-polar (halogenated benzene ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often effective.

| Solvent/System | Rationale |

| Ethanol/Water | Good solubility in hot ethanol, poor solubility in cold water.[3] |

| Isopropanol | Similar properties to ethanol, can be a good alternative. |

| Hexane/Ethyl Acetate | A non-polar/polar mixture that allows for fine-tuning of solubility. |

| Toluene | Can be effective for aromatic compounds. |

Experimental Protocol: Recrystallization

-

Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (e.g., ethanol) dropwise while gently heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath.

-

Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold solvent to remove any adhering impurities. Dry the crystals in a vacuum oven or air-dry to a constant weight.

Column Chromatography

For more challenging separations or to obtain very high purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Experimental Protocol: Column Chromatography

-

Stationary Phase and Eluent Selection:

-

Stationary Phase: Silica gel (230-400 mesh) is commonly used.

-

Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal ratio can be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound.

-

-

Column Packing: The column can be packed as a slurry of silica gel in the eluent.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution and Fraction Collection: The eluent is passed through the column, and fractions are collected sequentially. The composition of the eluent can be kept constant (isocratic elution) or the polarity can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

-

Analysis and Concentration: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

Characterization and Purity Assessment

After purification, it is crucial to confirm the identity and assess the purity of the synthesized this compound. Several analytical techniques are employed for this purpose.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 944276-67-9 | [5][6] |

| Molecular Formula | C₇H₃BrIN | [5] |

| Molecular Weight | 307.91 g/mol | [5] |

| Appearance | Off-white to yellow solid | Commercial Suppliers |

| Melting Point | Estimated to be in the range of 110-130 °C, based on analogous compounds (4-bromobenzonitrile: 110-115 °C; 4-iodobenzonitrile: 124-128 °C).[7][8] | N/A |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The ¹³C NMR spectrum will show characteristic signals for the carbon atoms, including the nitrile carbon.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound. A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water, can be developed to quantify the purity of the synthesized this compound.[9]

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and the purity of the fractions during column chromatography.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and purification of this compound. The Sandmeyer reaction, a classic and robust transformation, provides an effective route to this valuable intermediate from readily available starting materials. Meticulous purification via recrystallization or column chromatography is essential to achieve the high purity required for subsequent applications in pharmaceutical and materials science research. The characterization techniques described provide the necessary tools to verify the structure and assess the purity of the final product, ensuring its suitability for further synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

SpectraBase. 4-Bromo-benzonitrile. [Link]

- Google Patents. Preparation of 4-bromo-2, 6-difluorobenzonitrile.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

University of California, Los Angeles. Recrystallization. [Link]

- Google Patents. Method for preparing p-bromobenzonitrile.

-

PubChem. Benzonitrile, 4-bromo-. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. [Link]

-

McMaster University. Recrystallization - Single Solvent. [Link]

-

ScienceDirect. a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Dabos. 4-BROMO-2-FLUORO-6-IODOBENZONITRILE 1G. [Link]

- Google Patents.

-

SpectraBase. 4-Iodobenzonitrile. [Link]

-

PubChem. 4-(4-Bromo-2-ethylphenyl)-3-iodobenzonitrile. National Center for Biotechnology Information. [Link]

-

YouTube. Recrystallization. [Link]

- Google Patents. PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.

-

Chemistry LibreTexts. Recrystallization. [Link]

-

Cheméo. Chemical Properties of Benzonitrile, 4-bromo-. [Link]

-

MDPI. Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin. [Link]

-

YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

-

SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

- Google Patents. Process for preparing para-bromo benzonitrile.

-

PubChemLite. 2-bromo-4-iodobenzonitrile (C7H3BrIN). [Link]

-

PubChem. 2-Amino-4-bromobenzonitrile. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-Bromo-benzonitrile - Optional[1H NMR]. [Link]

-

ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

-

IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Recrystallization [sites.pitt.edu]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | C7H3BrIN | CID 91882193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 944276-67-9 [chemicalbook.com]

- 7. 4-ブロモベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. B25104.06 [thermofisher.com]

- 9. iosrjournals.org [iosrjournals.org]

4-Bromo-2-iodobenzonitrile chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Bromo-2-iodobenzonitrile: A Strategic Intermediate in Modern Synthesis

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. Among these, halogenated aromatic compounds serve as exceptionally versatile intermediates. This compound is a prime example of such a scaffold, offering a unique combination of functional groups that enable precise and sequential molecular elaboration. Its dihalogenated nature, featuring a bromine and a more reactive iodine atom on a benzonitrile core, allows for chemoselective functionalization, making it a highly valued precursor for complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, its unique reactivity, and its applications for researchers and drug development professionals.

Core Chemical Identity

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a nitrile group (-C≡N) at position 1, an iodine atom at position 2, and a bromine atom at position 4.

SMILES: C1=CC(=C(C=C1Br)I)C#N[1]

IUPAC Name and Key Identifiers

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 307.91 g/mol | [1][3] |

| Appearance | Off-white to yellow solid | [5] |

| Melting Point | 128-129 °C | [5] |

| Boiling Point (Predicted) | 323.8 ± 32.0 °C | [5] |

| Density (Predicted) | 2.31 ± 0.1 g/cm³ | [5] |

| Storage Conditions | 2-8°C, protect from light | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides. This method is reliable and provides a high yield of the desired product.

Recommended Synthetic Protocol

This protocol outlines the conversion of 2-Amino-4-bromobenzonitrile to this compound. The core of this process is the formation of a stable diazonium salt, which is then displaced by an iodide nucleophile.

Starting Material: 2-Amino-4-bromobenzonitrile Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI)

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-4-bromobenzonitrile in a solution of concentrated HCl and water.

-

Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt, preventing its premature decomposition.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature strictly below 5 °C throughout the addition. The reaction is exothermic, and careful control is necessary.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is displaced by iodide.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a solvent system like hexane/ethyl acetate or by column chromatography on silica gel to yield pure this compound as an off-white to yellow solid.[5]

-

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents.

The Principle of Chemoselective Functionalization

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, the reactivity of aryl halides follows the trend: I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Br bond.

This reactivity difference is the cornerstone of its application. It allows for the selective reaction at the C2 position (iodine) while leaving the C4 position (bromine) intact for a subsequent, different cross-coupling reaction. This stepwise functionalization is invaluable for building complex molecular scaffolds from a single, versatile starting material.[6][7]

Reaction Pathway Diagram: Sequential Suzuki Coupling

Caption: Sequential Suzuki cross-coupling reactions.

Applications in Drug Discovery and Material Science

The ability to perform selective, sequential reactions makes this compound and its analogs crucial intermediates in several high-value industries:

-

Pharmaceutical Synthesis: It serves as a foundational building block for creating novel therapeutic agents. Its structure is a key precursor for complex molecules targeting diseases, including kinase inhibitors for oncology and agents for central nervous system (CNS) disorders.[6][7][8]

-

Material Science: This compound is a valuable precursor for the synthesis of organic light-emitting diode (OLED) materials. The benzonitrile core can be incorporated into larger conjugated systems essential for the performance of next-generation electronic displays.[7][8]

-

Agrochemicals: The structural motifs derived from this intermediate are used in the design and synthesis of new, more effective pesticides, herbicides, and fungicides.[7]

Expected Spectroscopic Signature

While a dedicated spectrum database is not publicly available, the structure of this compound allows for the confident prediction of its key spectroscopic features, which are essential for its characterization.

| Technique | Expected Features |

| ¹H NMR | The aromatic region (approx. 7.0-8.0 ppm) would show three distinct signals for the three aromatic protons, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Seven distinct signals are expected: six for the aromatic carbons (two of which are directly attached to halogens and would be significantly shifted) and one for the nitrile carbon (typically ~115-120 ppm). |

| FT-IR | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹. |

| Mass Spec. | The mass spectrum would show a characteristic molecular ion peak (M⁺) and an isotopic pattern consistent with the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular engineering. Its well-defined structure, predictable physicochemical properties, and, most importantly, the differential reactivity of its halogen atoms provide chemists with a reliable and versatile platform for the synthesis of complex, high-value molecules. From life-saving pharmaceuticals to cutting-edge electronic materials, the applications stemming from this intermediate underscore its significant role in advancing modern science and technology.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. [Link]

-

Inno-Pharmchem. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]

-

Inno-Pharmchem. The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. [Link]

-

Inno-Pharmchem. Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. [Link]

Sources

- 1. This compound | C7H3BrIN | CID 91882193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 944276-67-9 [chemicalbook.com]

- 3. 944276-67-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound | 944276-67-9 | UMB27667 [biosynth.com]

- 5. This compound CAS#: 944276-67-9 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Solubility and Stability of 4-Bromo-2-iodobenzonitrile: Considerations for Researchers and Drug Development Professionals

Introduction

4-Bromo-2-iodobenzonitrile, a halogenated aromatic nitrile, represents a class of compounds of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the differential reactivity of its functional groups—the nitrile, bromo, and iodo moieties—which allows for sequential and site-specific modifications. As with any novel compound in the development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount for its effective application. This guide provides an in-depth analysis of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, formulate, and analyze this compound with confidence and scientific rigor.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability. These properties, summarized in the table below, are computed estimates and provide a baseline for experimental design.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₃BrIN | PubChem[1][2] |

| Molecular Weight | 307.91 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=CC(=C(C=C1Br)I)C#N | PubChem[1][2] |

| XLogP3 | 3.5 | PubChem[1] |

The positive XLogP3 value suggests that this compound is a lipophilic compound, which has direct implications for its solubility, favoring organic solvents over aqueous media.

Solubility Profile: A Practical Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development, as well as its reactivity and handling in synthetic chemistry. Due to the lipophilic nature suggested by its calculated XLogP3, this compound is expected to exhibit poor aqueous solubility and better solubility in organic solvents.

General Solubility Considerations

The principle of "like dissolves like" is a guiding tenet in solubility prediction. The aromatic ring and halogen substituents of this compound contribute to its nonpolar character, while the nitrile group introduces a degree of polarity. Therefore, it is anticipated to be soluble in a range of common organic solvents.

Experimental Determination of Solubility

A quantitative understanding of solubility requires empirical determination. The following is a standardized protocol for assessing the solubility of this compound in various solvents.

Protocol 1: Equilibrium Solubility Determination by HPLC

This method relies on creating a saturated solution of the compound and quantifying its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Selection of solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetone, Acetonitrile, Water)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. A starting point for method development could be a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.[3][4][5]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted sample and determine the concentration of the compound by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Data Presentation:

The solubility data should be presented in a clear and concise table.

| Solvent | Relative Polarity | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | 1.000 | Very Low | To be determined |

| DMSO | 0.444 | High | To be determined |

| DMF | 0.386 | High | To be determined |

| Methanol | 0.762 | Moderate | To be determined |

| Ethanol | 0.654 | Moderate | To be determined |

| Acetonitrile | 0.460 | Moderate | To be determined |

| Acetone | 0.355 | High | To be determined |

Relative polarity values are provided for context.[6]

Causality Behind Experimental Choices:

-

Equilibrium Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process has reached a steady state, providing a true measure of equilibrium solubility.

-

Centrifugation and Filtration: These steps are crucial to remove any undissolved microparticles that could interfere with the HPLC analysis and lead to an overestimation of solubility.

-

HPLC with UV Detection: This is a robust and widely available analytical technique that offers the sensitivity and specificity required for accurate quantification of aromatic compounds like this compound.[5]

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is critical for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products that could impact its purity, efficacy, and safety. Forced degradation studies are an essential tool for this purpose.[7][8]

Theoretical Stability Considerations

The chemical structure of this compound suggests potential susceptibility to several degradation pathways:

-

Photodegradation: Aromatic halides, particularly iodo-substituted compounds, can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to light.

-

Hydrolysis: The nitrile group can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid, particularly under strong acidic or basic conditions.

-

Oxidation: While the aromatic ring is somewhat deactivated by the electron-withdrawing nitrile and halogen groups, oxidative degradation is still a possibility, especially in the presence of strong oxidizing agents.

Forced Degradation Studies: A Methodological Framework

Forced degradation studies, also known as stress testing, involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[7][8][9] This approach accelerates the degradation process, allowing for the rapid identification of potential degradation products and pathways.

Protocol 2: Forced Degradation Study of this compound

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent for dissolving the compound (e.g., acetonitrile or methanol)

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in a temperature-controlled oven for a defined period.[10][11][12][13]

-

Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method. An HPLC-UV/MS system is highly recommended to facilitate the identification of degradation products by their mass-to-charge ratio.

-

Data Presentation:

The results of the forced degradation study should be summarized in a table.

| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants |

| 0.1 M HCl, 60 °C | 24 h | To be determined | To be determined | To be determined |

| 0.1 M NaOH, RT | 24 h | To be determined | To be determined | To be determined |

| 3% H₂O₂, RT | 24 h | To be determined | To be determined | To be determined |

| Thermal (80 °C) | 48 h | To be determined | To be determined | To be determined |

| Photolytic | ICH Q1B | To be determined | To be determined | To be determined |

Self-Validating System: The inclusion of unstressed control samples at each time point is crucial for distinguishing between degradation due to the stress condition and any inherent instability of the compound in the chosen solvent. A mass balance calculation, comparing the decrease in the peak area of the parent compound to the sum of the peak areas of the degradation products, should be performed to account for all components.

Visualization of Experimental Workflow:

Caption: Workflow for the forced degradation study of this compound.

Analytical Methodologies

The development of robust analytical methods is a prerequisite for accurate solubility and stability testing.

High-Performance Liquid Chromatography (HPLC)

As previously mentioned, reverse-phase HPLC is the method of choice for the analysis of this compound.

Starting HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for nonpolar to moderately polar compounds.[3] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification can improve peak shape and is compatible with mass spectrometry. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC. |

| Gradient | Start with a high percentage of A, ramp to a high percentage of B | A gradient elution is necessary to elute the lipophilic compound and any potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | Aromatic compounds typically have strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation: Any analytical method used for quantitative analysis must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or certain degradation products, GC-MS can be a valuable complementary technique.[14] Given the relatively high molecular weight and potential for thermal lability of this compound, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.

Handling and Storage Recommendations

Based on the anticipated stability profile and general best practices for halogenated aromatic compounds, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Protect from light to minimize the risk of photodegradation.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust or vapors. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available in the public domain, the principles and methodologies outlined here, derived from extensive experience with structurally related molecules, offer a robust starting point for its characterization. By employing the described protocols for solubility determination and forced degradation studies, researchers can generate the critical data needed to confidently advance their research and development activities involving this versatile synthetic intermediate. The consistent application of these scientifically sound and self-validating systems will ensure the integrity and reproducibility of the data generated, ultimately accelerating the journey from discovery to application.

References

-

Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C-CN Bond of Substituted Benzonitriles. PubMed. [Link]

-

Forced Degradation Studies. Coriolis Pharma. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

-

HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. [Link]

-

GC and GC/MS. Agilent. [Link]

-

This compound | C7H3BrIN | CID 91882193. PubChem. [Link]

-

Benzonitrile, 4-bromo- | C7H4BrN | CID 12162. PubChem. [Link]

-

Benzonitrile, 4-bromo-. NIST WebBook. [Link]

-

Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry. [Link]

-

Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. [Link]

-

Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. Journal of the American Chemical Society. [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

-

4-Amino-2-bromo-5-iodobenzonitrile | C7H4BrIN2 | CID 131491044. PubChem. [Link]

-

Can Substitutions Affect the Oxidative Stability of Lithium Argyrodite Solid Electrolytes? Request PDF. [Link]

-

Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

-

Solvent Miscibility Table. [Link]

-

4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. PubChem. [Link]

-

Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. PubMed. [Link]

-

Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. e-Publications@Marquette. [Link]

-

Nitride Lithium-ion Conductors with Enhanced Oxidative Stability. Ceder Group - University of California, Berkeley. [Link]

-

Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. PubMed. [Link]

-

Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. Request PDF. [Link]

-

Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. National Institutes of Health. [Link]

-

Mechanism of thermal decomposition of tetrabromobisphenol A (TBBA). Murdoch University Research Portal. [Link]

Sources

- 1. This compound | C7H3BrIN | CID 91882193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 944276-67-9 | UMB27667 [biosynth.com]

- 3. Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [researchportal.murdoch.edu.au]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-iodobenzonitrile for Research and Development

The causality behind the rigorous protocols described herein stems from the inherent reactivity and toxicological profile of multi-halogenated aromatic nitrile compounds. The presence of bromo, iodo, and cyano functional groups on a benzene ring presents a combination of hazards that necessitate a multi-faceted approach to risk mitigation. This guide is structured to provide not just a set of rules, but a deep understanding of the "why" behind each procedural step, empowering laboratory personnel to work with confidence and safety.

Hazard Identification and Risk Assessment

4-Bromo-2-iodobenzonitrile is a solid compound with the molecular formula C₇H₃BrIN.[1][2] While specific toxicological data is limited, a thorough risk assessment can be conducted by examining the hazards associated with its structural relatives, such as 4-bromo-2-chlorobenzonitrile and 4-bromobenzonitrile.[3]

1.1. GHS Classification (Inferred)

Based on the data for analogous compounds, this compound should be treated as a substance with the following GHS hazard classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5] |

The nitrile group (-CN) can release hydrogen cyanide upon decomposition or metabolism, contributing to its acute toxicity. The halogen substituents (Br, I) enhance its reactivity and potential for skin and eye irritation.

1.2. Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃BrIN | [1][2] |

| Molecular Weight | 307.91 g/mol | [2] |

| Physical State | Solid | [6] |

1.3. Stability and Reactivity

This compound is expected to be stable under recommended storage conditions.[3] However, it should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[3] Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen iodide.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

2.1. Engineering Controls

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood provides a controlled environment that captures and exhausts hazardous vapors and dust.

2.2. Personal Protective Equipment (PPE)

A stringent PPE protocol is essential to prevent dermal, ocular, and respiratory exposure.

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[3][7] |

| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[7] Gloves must be inspected before use and changed immediately upon contamination.[3][8] |

| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully buttoned lab coat made of a chemical-resistant material is required.[3][7] |

| Respiratory | NIOSH-approved Respirator | For handling powders outside of a fume hood or when engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[3][9] |

Safe Handling and Experimental Protocols

Adherence to a systematic and meticulous workflow is critical for minimizing exposure and ensuring experimental integrity.

3.1. Preparation and Pre-Handling

-

Designate a Workspace: Clearly demarcate an area within a certified chemical fume hood specifically for handling this compound.[7]

-

Assemble Materials: Gather all necessary equipment, reagents, and waste containers within the fume hood before introducing the compound.

-

Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

3.2. Handling Protocol

-

Don PPE: Put on all required PPE before entering the designated handling area.

-

Weighing: If weighing the solid, do so within the fume hood. Use a tared container and handle with care to avoid generating dust.[10]

-

Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.[7]

-

Container Management: Keep all containers of the compound tightly sealed when not in use.[10]

3.3. Post-Handling Decontamination

-

Surface Cleaning: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

-

PPE Removal: Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.[7]

-

Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[6]

Caption: Safe Handling Workflow for this compound.

Emergency Procedures

Immediate and correct response to an emergency situation is crucial to mitigate harm.

4.1. Exposure Response

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[7] Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing and shoes.[6] Flush skin with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention if irritation persists or if symptoms develop.[4] |

| Inhalation | Move the person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water.[3] Seek immediate medical attention.[4] |

4.2. Spill Response

For Minor Spills (within a fume hood):

-

Restrict access to the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[10]

-

Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[3][12]

-

Decontaminate the spill area.

For Major Spills (outside a fume hood):

-

Evacuate the area immediately and alert others.[3]

-

Restrict access and move upwind from the spill.[12]

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a major spill without specialized training and equipment.

Caption: Spill Response Protocol.

Storage and Disposal

5.1. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] The storage area should be locked or otherwise secured. Store away from incompatible materials, particularly strong oxidizing agents.[3]

5.2. Disposal

All waste containing this compound must be treated as hazardous waste.[6] Dispose of the compound and any contaminated materials in sealed, labeled containers.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or waterways.[12]

Conclusion

While this compound is a valuable reagent in drug discovery and development, its handling demands a high level of scientific diligence and a proactive safety culture. By understanding the inferred hazards and implementing the comprehensive engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can mitigate risks effectively. This self-validating system of protocols, grounded in the principles of chemical safety, ensures that scientific advancement does not come at the cost of personal or environmental well-being.

References

- CymitQuimica. (2023, March 12). 4-Bromo-3-fluoro-2-iodobenzonitrile Safety Data Sheet.

- AK Scientific, Inc. 4-Bromo-2-chlorobenzonitrile Safety Data Sheet.

- Santa Cruz Biotechnology. 4-Bromobenzonitrile Material Safety Data Sheet.

- Benchchem. Personal protective equipment for handling 4-Bromo-3-iodophenol.

- TCI Chemicals. (2025, March 7). 4-Bromo-2-chlorobenzonitrile SAFETY DATA SHEET.

- CDH Fine Chemical. 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Thermo Fisher Scientific. (2024, April 1). 4-Bromo-2-chlorobenzonitrile SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, October 24). 4-Bromo-2-chlorobenzonitrile SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2010, November 16). 4-Iodobenzonitrile SAFETY DATA SHEET.

- A2B Chem. This compound.

- PubChem. This compound.

- Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals.

- CHEMM. Personal Protective Equipment (PPE).

- ECHEMI. (2019, July 15). 3-Bromo-4-iodobenzonitrile Safety Data Sheets.

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. This compound | C7H3BrIN | CID 91882193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. echemi.com [echemi.com]

- 6. aksci.com [aksci.com]

- 7. benchchem.com [benchchem.com]

- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]